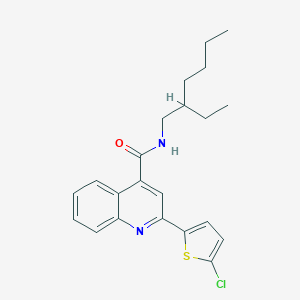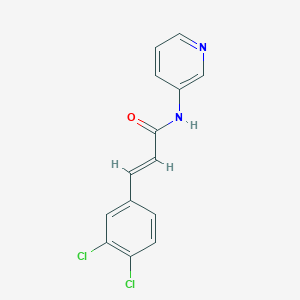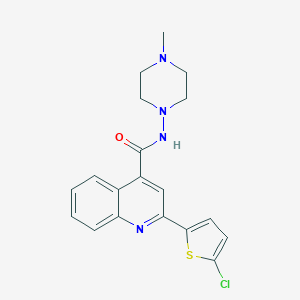
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the thienyl group: This step might involve a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to attach the thienyl group to the quinoline core.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine derivative reacts with a suitable leaving group on the quinoline core.
Final carboxamide formation: The carboxamide group can be introduced through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the thienyl or piperazine moieties.
Reduction: Reduction reactions could target the quinoline ring or the carboxamide group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the quinoline or thienyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For instance:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, blocking receptor binding, or intercalation into DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(5-chloro-2-thienyl)-4-quinolinecarboxamide
- N-(4-methylpiperazino)-4-quinolinecarboxamide
- 2-(2-thienyl)-N-(4-methylpiperazino)-4-quinolinecarboxamide
Uniqueness
The unique combination of the thienyl, piperazine, and quinoline moieties in 2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide might confer distinct biological activities or chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C19H19ClN4OS |
|---|---|
Molekulargewicht |
386.9 g/mol |
IUPAC-Name |
2-(5-chlorothiophen-2-yl)-N-(4-methylpiperazin-1-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C19H19ClN4OS/c1-23-8-10-24(11-9-23)22-19(25)14-12-16(17-6-7-18(20)26-17)21-15-5-3-2-4-13(14)15/h2-7,12H,8-11H2,1H3,(H,22,25) |
InChI-Schlüssel |
WCFJJPZMQIIEKB-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Kanonische SMILES |
CN1CCN(CC1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


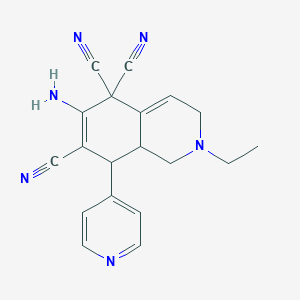
![Ethyl 2-({[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331147.png)
![11-[4-(benzyloxy)phenyl]-3,3-dimethyl-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331149.png)
![5-methyl-N-(3-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}phenyl)-3-phenyl-4-isoxazolecarboxamide](/img/structure/B331150.png)
methanone](/img/structure/B331151.png)
![Dimethyl 5-[(3-{4-nitrophenyl}acryloyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331152.png)

![2-{[(2E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B331154.png)
![11-(4-isopropoxyphenyl)-3,3-dimethyl-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B331155.png)

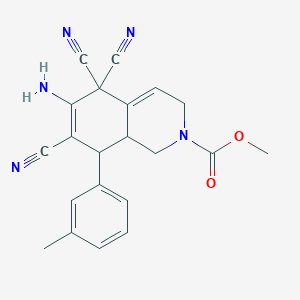
![Isopropyl 2-{[(4-iodophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B331164.png)
